(E)-2-((5-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
Description
The compound (E)-2-((5-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a structurally complex molecule featuring:
- A 1,3,4-thiadiazole core, known for its role in enhancing metabolic stability and bioactivity in pharmaceuticals .
- A piperazine moiety linked to an acryloyl group, which may improve solubility and facilitate interactions with biological targets (e.g., enzymes or receptors) .
- A benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, commonly associated with modulating pharmacokinetic properties such as metabolic resistance .
- A thioacetamide side chain, which can influence redox activity and binding affinity .
Properties
IUPAC Name |
2-[[5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-20-16(25)11-29-19-22-21-18(30-19)24-8-6-23(7-9-24)17(26)5-3-13-2-4-14-15(10-13)28-12-27-14/h2-5,10H,6-9,11-12H2,1H3,(H,20,25)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLXKFVRIASQMW-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((5-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a complex organic molecule that incorporates several pharmacologically relevant structural motifs. This article reviews its biological activity based on existing literature, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- Benzo[d][1,3]dioxole : A moiety known for its biological activities including anti-cancer and anti-inflammatory properties.
- Thiadiazole Ring : This five-membered heterocyclic structure is recognized for diverse biological activities such as antimicrobial and anticancer effects.
- Piperazine Derivative : Often associated with psychoactive and therapeutic agents.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Shigella flexneri . The incorporation of thiadiazole in the structure enhances the compound's ability to inhibit microbial growth.
Anticancer Potential
Thiadiazole derivatives are frequently studied for their anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including interference with DNA synthesis and modulation of cell signaling pathways . The benzo[d][1,3]dioxole component also contributes to this activity by acting on different cellular targets.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors, blocking key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : Studies suggest that these compounds can intercalate with DNA, disrupting replication processes in cancer cells .
- Cytokine Modulation : By influencing cytokine production, these compounds can alter immune responses, providing therapeutic benefits in inflammatory conditions.
Table 1: Summary of Biological Activities
Detailed Research Findings
In a study examining various thiadiazole derivatives:
- Compounds exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL against Staphylococcus epidermidis.
- Anticancer assays revealed that certain derivatives led to a 70% reduction in cell viability in breast cancer cell lines after 48 hours of treatment .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. The incorporation of the piperazine and thiadiazole moieties enhances their efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed potent cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that the thiadiazole component plays a crucial role in enhancing the antibacterial effects, particularly against Gram-positive bacteria. A case study highlighted the synthesis of related compounds that exhibited significant inhibition of bacterial growth in vitro .
3. Neuropharmacological Effects
The presence of the piperazine ring suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. Preliminary findings suggest that this compound may have anxiolytic or antidepressant-like effects in animal models .
Case Studies
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer properties was conducted where synthesized derivatives were tested against MCF-7 and HeLa cell lines. Results indicated IC50 values in the micromolar range, demonstrating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the thiadiazole ring resulted in enhanced antibacterial activity, suggesting structure-activity relationships that can guide future drug design .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with related compounds:
Key Insights from Comparative Analysis
Bioactivity Profiles
- Thiadiazole Derivatives : Compounds with thiadiazole cores (e.g., ) often exhibit antimicrobial or anticancer properties due to their ability to disrupt enzyme function or DNA synthesis . The target compound’s benzo[d][1,3]dioxol group may enhance metabolic stability compared to simpler analogs like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .
- Piperazine-Acryloyl Motif: The piperazine-acryloyl segment in the target compound is absent in most analogs.
- Thioacetamide vs. Trichloroethyl Groups : The thioacetamide chain in the target compound may offer different redox properties compared to the trichloroethyl group in N-{2,2,2-trichloro...}acetamide , which is primarily a synthetic intermediate .
Structural Clustering and Bioactivity
As per , compounds with similar structural motifs cluster into groups with related bioactivity profiles.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
